5-(4-bromophenyl)-3H-1,2-dithiole-3-thione
Overview
Description
5-(4-bromophenyl)-3H-1,2-dithiole-3-thione, also known as BPT or oltipraz, is a synthetic compound that belongs to the dithiolethione family. It has gained significant attention in the scientific community due to its potential health benefits, particularly in preventing cancer and other chronic diseases.
Scientific Research Applications
Synthesis and Reactivity
The compound belongs to the class of 3H-1,2-dithiole-3-thiones , which are among the best-studied classes of polysulfur-containing heterocycles . These compounds have seen a surge in interest due to their potential as sources of hydrogen sulfide, an endogenously produced gaseous signaling molecule . The synthesis of these heterocycles includes both well-known procedures and important novel transformations for building the 1,2-dithiole-3-thione ring .
Ring Transformations
3H-1,2-dithiole-3-thiones can undergo diverse ring transformations into various heterocyclic systems through 1,3-dipolar cycloaddition, replacement of one or two sulfur atoms to form carbon- and carbon-nitrogen containing moieties, and other unexpected reactions .
Pharmacological Activity
1,2-Dithiole derivatives, including 5-(4-bromophenyl)dithiole-3-thione, show many types of significant pharmacological activity, including antitumor , antioxidant , chemotherapeutic , antithrombotic and radioprotective properties .
Anti-HIV Activity
In addition to the above applications, 1,2-dithioles show anti-HIV activity .
Commercial Drugs
The 3H-1,2-dithiole-3-thione moiety in 1,2-dithioles occurs most commonly in commercial drugs such as Oltipraz , anethole dithiolethione (ADT) , S-Danshensu , and NOSH-1 .
Anti-Tumor Activity of Pd (II) Complexes
Pd (II) complexes with 4,5-benzo-3H-1,2-dithiole-3-thione have been synthesized and characterized, and their anti-tumor activities were evaluated by cell proliferation assays and phase-contrast microscopy against prostate cancer cell lines PC3, DU145 and LNCaP .
Mechanism of Action
Target of Action
Related compounds such as 5-(4-hydroxyphenyl)-3h-1,2-dithiole-3-thione (adt) based fibrates have been studied for their hypolipidemic and hepatoprotective properties . These compounds have shown to interact with peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism .
Mode of Action
Similar compounds have been found to exhibit hypolipidemic properties by upregulating pparα, which is involved in lipid metabolism . This suggests that 5-(4-bromophenyl)dithiole-3-thione might interact with its targets in a similar manner, leading to changes in lipid metabolism.
Biochemical Pathways
This could potentially lead to downstream effects such as the reduction of serum triglycerides and total cholesterol .
Result of Action
Related compounds have shown to decrease serum triglycerides, total cholesterol, and low-density lipoprotein cholesterol in hyperlipidemic models . They also ameliorated hepatic transaminases and inhibited hepatic lipid accumulation .
properties
IUPAC Name |
5-(4-bromophenyl)dithiole-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNGECZIVWUASC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=S)SS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40933005 | |
Record name | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147008-20-6 | |
Record name | 5-(4-Bromophenyl)-3H-1,2-dithiole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40933005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.